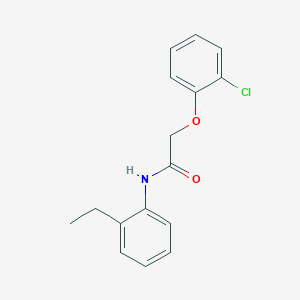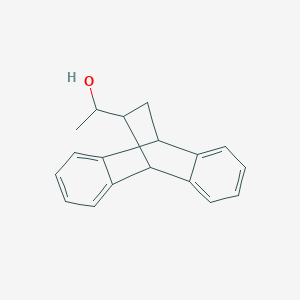
Sarnovide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sarnovide involves the glycosylation of Sarmentogenin with β-D-digitalopyranoside. The reaction typically requires the use of a glycosyl donor and an acceptor under acidic or basic conditions to facilitate the formation of the glycosidic bond . Common reagents used in this process include Lewis acids like boron trifluoride etherate or catalysts such as silver triflate.
Industrial Production Methods
Industrial production of this compound is generally carried out through extraction from the Strophanthus plant species. The process involves the isolation of Sarmentogenin followed by its glycosylation to produce this compound. The extraction process includes steps such as solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sarnovide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bond or the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Sarnovide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: Investigated for its role in cellular processes and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions due to its activity as a cardiac glycoside.
Wirkmechanismus
Sarnovide exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels via the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making this compound effective in the treatment of certain heart conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Ouabain: A cardiac glycoside with a higher affinity for the sodium-potassium ATPase enzyme.
Digoxin: Similar to Digitoxin but with a shorter half-life and different therapeutic window.
Uniqueness
Sarnovide is unique due to its specific glycosylation pattern and its origin from the Strophanthus plant species. This distinct structure contributes to its unique pharmacological profile and its potential for use in various scientific and medical applications .
Eigenschaften
CAS-Nummer |
547-07-9 |
|---|---|
Molekularformel |
C30H46O9 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-11,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |
InChI-Schlüssel |
SOPZOCCINHAAOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)


![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)








